![molecular formula C13H26N2O2 B1288541 tert-Butyl (1-isopropylpiperidin-4-yl)carbamate CAS No. 534595-37-4](/img/structure/B1288541.png)
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Overview
Description
The compound tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related tert-butyl carbamate derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and other organic molecules due to their protective group properties and reactivity.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves the protection of amines using tert-butyl carbamates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate involves a one-pot, two-step telescoped sequence starting from readily available materials . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to a carbamate moiety, which can be further substituted with various functional groups. The presence of the tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves specific substituents that are important for its role as an intermediate in the synthesis of biologically active compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as intermediates in the synthesis of amines, as demonstrated by the use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines . The tert-butyl group can also be involved in neighboring group participation, as seen in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, where the Boc group assists in the chiral inversion step mediated by thionyl chloride10.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity and steric hindrance, which can affect solubility, boiling point, and reactivity. The carbamate group is a functional group that can engage in hydrogen bonding, influencing the compound's solubility in polar solvents. The substituents attached to the carbamate nitrogen can further modify these properties, tailoring the compound for specific applications in synthesis 10.
Scientific Research Applications
1. Crystal Structure Studies
Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds. They found that in the crystals of these diacetylenes, molecules link via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
2. Synthesis of Biologically Active Compounds
Tang et al. (2014) conducted a study on the synthesis of (R)-tert-butyl carbamate as an intermediate in the natural product jaspine B, known for its cytotoxic activity against human carcinoma cell lines. The compound was synthesized from L-Serine through a multi-step process (Tang et al., 2014).
3. Metalation and Alkylation Studies
Sieburth et al. (1996) examined tert-butyl carbamate derivatives for their capacity to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles. This process was found to be efficient and significant for the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
4. Synthetic Method Optimization
Zhao et al. (2017) reported the synthesis of tert-butyl carbamate as an important intermediate in various biologically active compounds, including omisertinib (AZD9291). They developed a rapid synthetic method and optimized it to achieve a high total yield (Zhao et al., 2017).
5. Synthesis of Protease Inhibitors
Ghosh et al. (2017) described the enantioselective syntheses of tert-butyl carbamate derivatives as building blocks for novel protease inhibitors. They utilized asymmetric syn- and anti-aldol reactions to set stereogenic centers, converting them into potent β-secretase inhibitors (Ghosh et al., 2017).
6. Photocatalyzed Amination Processes
Wang et al. (2022) highlighted the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate. This process established a new pathway for assembling a range of 3-aminochromones under mild conditions, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBLASQKPONBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609859 | |
Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | |
CAS RN |
534595-37-4 | |
Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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